(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1799242-11-7
VCID: VC7661599
InChI: InChI=1S/C18H19NO2S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+
SMILES: C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CC=C3
Molecular Formula: C18H19NO2S
Molecular Weight: 313.42

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

CAS No.: 1799242-11-7

Cat. No.: VC7661599

Molecular Formula: C18H19NO2S

Molecular Weight: 313.42

* For research use only. Not for human or veterinary use.

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one - 1799242-11-7

Specification

CAS No. 1799242-11-7
Molecular Formula C18H19NO2S
Molecular Weight 313.42
IUPAC Name (E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C18H19NO2S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+
Standard InChI Key LIBVRRXLKHKBTQ-CMDGGOBGSA-N
SMILES C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CC=C3

Introduction

Synthesis Methods

Synthesis of thiazepine derivatives often involves multi-step organic reactions. Common methods include:

  • Piperidine-mediated condensation: This involves the reaction of 5-substituted 2-amino benzenethiols with hetero chalcones, facilitated by piperidine as a catalyst.

  • Triethylamine-mediated addition: This method involves the reaction of 2-aminoethanethiol hydrochloride with chalcones under basic conditions to form thiazepine derivatives.

Spectroscopic Analysis

Spectroscopic analysis is crucial for characterizing organic compounds. Techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used. For example, NMR can provide detailed information about the molecular structure by analyzing chemical shifts and coupling constants .

Potential Applications

Compounds with thiazepine rings are of interest in medicinal chemistry due to their potential pharmacological properties. Research into these compounds is ongoing, with implications for drug development and innovative material applications.

Data Tables

Given the limited specific data available for (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one, we can consider related compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-oneC18H19NO2S313.4
(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-oneC18H18ClNO2S347.9
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanoneNot specified307.43

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